molecular formula C8H5N3O3S B1618496 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 41421-07-2

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1618496
CAS No.: 41421-07-2
M. Wt: 223.21 g/mol
InChI Key: WRBROPFHVKCQKV-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions generally include heating the mixture under reflux for several hours, followed by neutralization with a base such as potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides can be used to react with the thiol group under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of 5-(3-aminophenyl)-1,3,4-oxadiazole-2-thiol.

    Substitution: Formation of thioethers or thioesters.

Scientific Research Applications

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
  • Thiazole derivatives

Uniqueness

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a nitrophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBROPFHVKCQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355258
Record name 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41421-07-2
Record name 41421-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

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